molecular formula C12H11NO4 B182266 Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate CAS No. 114415-25-7

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate

Cat. No.: B182266
CAS No.: 114415-25-7
M. Wt: 233.22 g/mol
InChI Key: JIOMFGXJXANDTA-UHFFFAOYSA-N
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Description

This compound is widely used in various fields, including medical, environmental, and industrial research. It has a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate can be synthesized through the reaction of 7-amino-4-methylcoumarin with organic halides . The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like N,N’-carbonyldiimidazole (CDI) to facilitate the esterification process . The reaction conditions often include mild temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit unique properties and applications.

    Reduction: Reduction reactions can modify the functional groups of the compound, leading to the formation of new compounds with altered chemical and physical properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic halides for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various coumarin derivatives, which may exhibit enhanced biological activities and improved chemical stability .

Scientific Research Applications

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of various coumarin derivatives, which are important in the development of new materials and chemical processes.

    Biology: It is used in the study of biological processes and interactions, particularly in the development of new antimicrobial agents.

    Industry: It is used in the production of photoactive materials and smart polymers, which have applications in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate include:

    4-methylumbelliferone: A coumarin derivative with similar chemical structure and biological activities.

    2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Another coumarin derivative with applications in the synthesis of photoactive materials.

    N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: A derivative used in the development of new antimicrobial agents.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with bacterial DNA gyrase effectively. This makes it a valuable compound in the development of new antimicrobial agents and other applications in scientific research .

Properties

IUPAC Name

methyl N-(4-methyl-2-oxochromen-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-5-11(14)17-10-6-8(3-4-9(7)10)13-12(15)16-2/h3-6H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOMFGXJXANDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344496
Record name Methyl (4-methyl-2-oxo-2H-1-benzopyran-7-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114415-25-7
Record name Methyl (4-methyl-2-oxo-2H-1-benzopyran-7-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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